

Application Note: Quantitative Analysis of Cefminox Sodium in Pharmaceutical Formulations by HPLC

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Compound of Interest

Compound Name: Cefminox

Cat. No.: B1203254

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Introduction

Cefminox, a second-generation cephalosporin antibiotic, is effective against a broad spectrum of both Gram-positive and Gram-negative bacteria. Its parenteral administration necessitates rigorous quality control to ensure the potency and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the quantitative determination of **Cefminox** in pharmaceutical preparations. This application note presents a detailed protocol for the quantitative analysis of **Cefminox** sodium using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to be accurate, specific, and robust for routine quality control and research applications.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Instrument	High-Performance Liquid Chromatograph with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 10 mM Ammonium Acetate (15:85, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	254 nm
Run Time	Approximately 10 minutes

Reagents and Standards

- **Cefminox** Sodium Reference Standard
- Acetonitrile (HPLC Grade)
- Ammonium Acetate (Analytical Grade)
- Deionized or HPLC Grade Water

Standard Solution Preparation

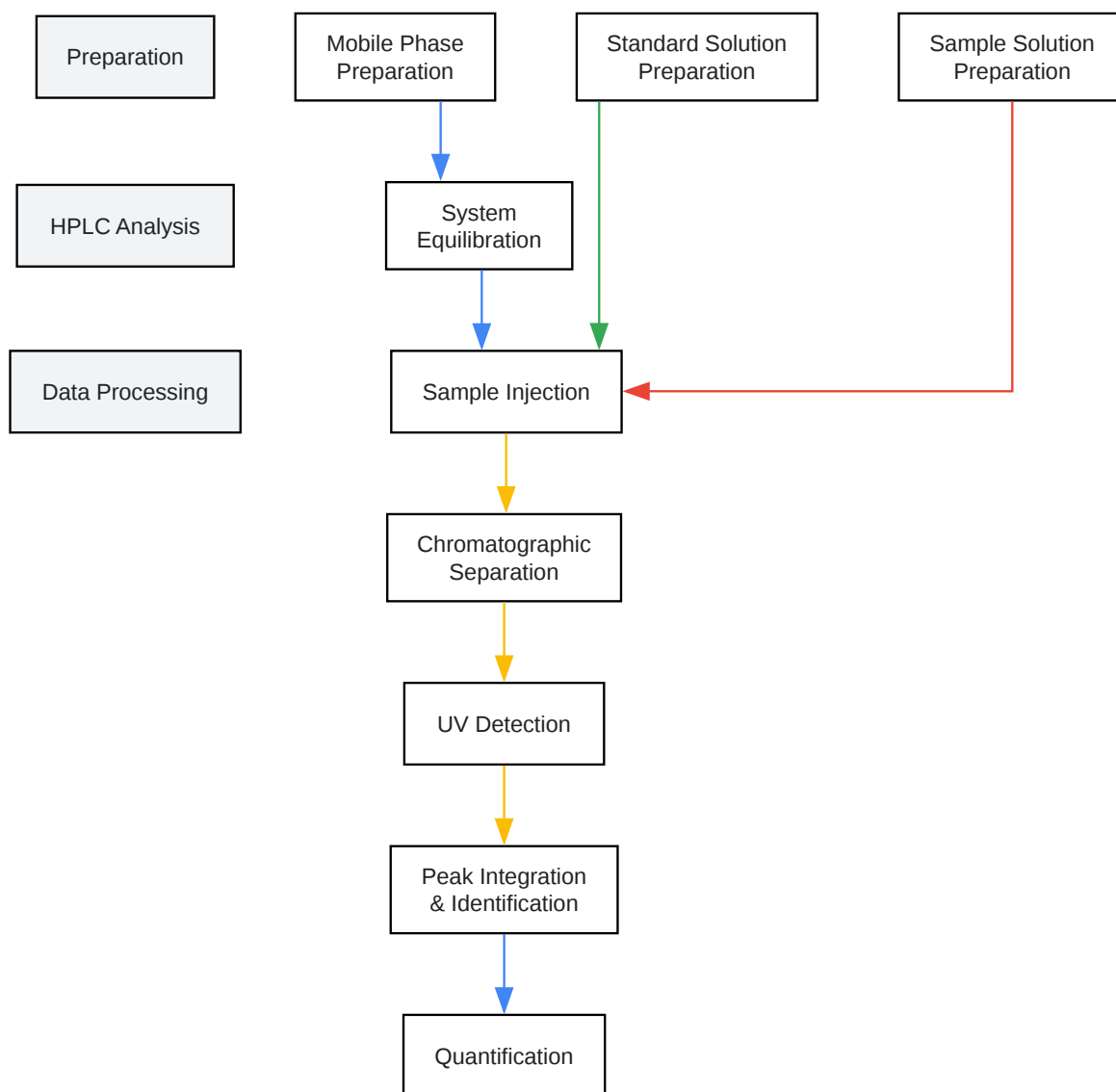
- Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of **Cefminox** Sodium Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.

Sample Preparation (from Pharmaceutical Formulation)

- Accurately weigh a portion of the powdered formulation equivalent to 25 mg of **Cefminox** into a 25 mL volumetric flask.
- Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix thoroughly.
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial.

Experimental Workflow

The logical flow of the experimental protocol is illustrated in the diagram below.



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Caption: Experimental workflow for the HPLC analysis of **Cefminox**.

Results and Discussion

The described HPLC method provides a reliable means for the quantitative analysis of **Cefminox**. The performance of the method is summarized by the validation parameters

presented in Table 2. These parameters are based on a combination of published data for **Cefminox** and typical values for related cephalosporin antibiotics.[1][2]

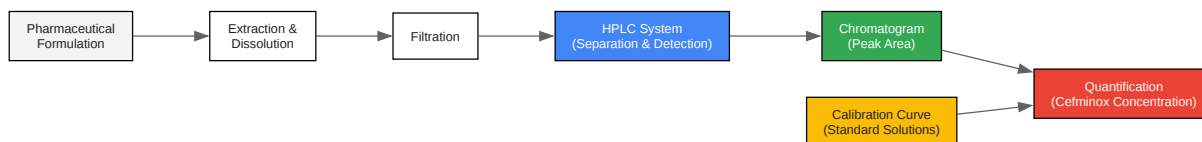
Table 2: Summary of Quantitative Data and Method Validation Parameters

Parameter	Result	Source/Analogy
Retention Time (min)	~ 5.5	Analogous Cephalosporin Methods
Linearity Range (µg/mL)	0.6 - 60	[1]
Correlation Coefficient (r ²)	> 0.999	[1]
Accuracy (Recovery %)	94.7 - 103	[1]
Precision (RSD %)	< 2.0	[1]
Limit of Detection (LOD) (µg/mL)	0.10	[1]
Limit of Quantification (LOQ) (µg/mL)	0.30	Estimated from LOD

The method demonstrates excellent linearity over the specified concentration range, with a correlation coefficient greater than 0.999, indicating a strong linear relationship between concentration and peak area.[1] The accuracy of the method is confirmed by the high recovery values, which fall within the acceptable range of 94.7% to 103%.[1] The precision of the method is demonstrated by a relative standard deviation (RSD) of less than 2.0%, indicating good repeatability.[1] The limit of detection (LOD) and limit of quantification (LOQ) are 0.10 µg/mL and 0.30 µg/mL, respectively, showcasing the sensitivity of the method.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the different stages of the HPLC analysis, from sample preparation to the final quantitative result.



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Caption: Logical relationship in the quantitative analysis of **Cefminox**.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative determination of **Cefminox** sodium in pharmaceutical formulations. The method is specific, accurate, precise, and sensitive, making it suitable for routine quality control analysis and for use in research and development settings. The provided experimental protocol and performance data will aid researchers, scientists, and drug development professionals in the successful implementation of this analytical method.

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References

- 1. Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
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